molecular formula C22H29N7 B12249158 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12249158
M. Wt: 391.5 g/mol
InChI Key: ZGTVBIRGMHOBLO-UHFFFAOYSA-N
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Description

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylimidazo[1,2-b]pyridazinyl group linked to a piperazinyl group, further connected to a tetrahydroquinazoline moiety

Preparation Methods

The synthesis of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tert-butylimidazo[1,2-b]pyridazinyl intermediate, followed by its coupling with a piperazine derivative. The final step involves the formation of the tetrahydroquinazoline ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its unique structural features and potential applications. Similar compounds include:

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound shares the piperazine moiety but differs in other structural aspects.

    1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: This compound has a similar imidazo[1,2-b]pyridazinyl group but differs in the other functional groups attached

Properties

Molecular Formula

C22H29N7

Molecular Weight

391.5 g/mol

IUPAC Name

4-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C22H29N7/c1-22(2,3)18-14-29-19(25-18)8-9-20(26-29)27-10-12-28(13-11-27)21-16-6-4-5-7-17(16)23-15-24-21/h8-9,14-15H,4-7,10-13H2,1-3H3

InChI Key

ZGTVBIRGMHOBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5

Origin of Product

United States

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